molecular formula C6H8N2O B1348840 4,5-Dimethyl-2-pyrimidinol CAS No. 34939-17-8

4,5-Dimethyl-2-pyrimidinol

Cat. No.: B1348840
CAS No.: 34939-17-8
M. Wt: 124.14 g/mol
InChI Key: YIJYGMPPWWXWLA-UHFFFAOYSA-N
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Description

4,5-Dimethyl-2-pyrimidinol: is a heterocyclic organic compound belonging to the pyrimidine family Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3 This compound is characterized by the presence of two methyl groups at positions 4 and 5 and a hydroxyl group at position 2

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethyl-2-pyrimidinol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation of acetylacetone with formamide in the presence of a catalyst such as ammonium acetate. The reaction proceeds through the formation of an intermediate, which cyclizes to form the pyrimidine ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4,5-Dimethyl-2-pyrimidinol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone, resulting in the formation of 4,5-Dimethyl-2-pyrimidone.

    Reduction: The compound can be reduced to form 4,5-Dimethyl-2-pyrimidine.

    Substitution: The methyl groups can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens and nitro compounds are employed under acidic or basic conditions.

Major Products:

    Oxidation: 4,5-Dimethyl-2-pyrimidone.

    Reduction: 4,5-Dimethyl-2-pyrimidine.

    Substitution: Various substituted pyrimidine derivatives depending on the electrophile used.

Scientific Research Applications

4,5-Dimethyl-2-pyrimidinol has applications in scientific research, industry, and medicine. It is a building block for synthesizing pyrimidine derivatives and is studied for its interactions with biological macromolecules such as DNA and proteins. Pyrimidine derivatives, including this compound, are being explored for their potential as antiviral, anticancer, and antimicrobial agents. The compound is also used in developing agrochemicals and materials with specific properties.

Scientific Research Applications

  • Chemistry this compound serves as a building block in synthesizing more complex pyrimidine derivatives with potential pharmacological activities.
  • Biology This compound is studied for its interactions with biological macromolecules, including DNA and proteins.
  • Medicine Pyrimidine derivatives, including this compound, are investigated for their potential as antiviral, anticancer, and antimicrobial agents. Pyrimidines have found widespread therapeutic applications, including antimicrobial, antimalarial, antiviral, anticancer, antileishmanial, anti-inflammatory, analgesic, anticonvulsant, antihypertensive, and antioxidant applications .
  • Industry This compound is used in the development of agrochemicals and materials with specific properties.

Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The hydroxyl group at position 2 can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound may also act as an inhibitor or modulator of enzymatic activities, affecting various biochemical pathways.

Anticancer Activity
New oxazolo[5,4-d]pyrimidines were designed, synthesized, and evaluated in vitro for their cytotoxic activity against a panel of four human cancer cell lines . Pyrimidine derivatives have a wide range of diverse bioactivities and are a valuable source in the search for potential drugs . One derivative, 3g , was significantly more active than 5-FU against HT29 cancer cells and had a much better selectivity index (SI ≈ 3) for the HT29 line than the reference drugs .

Antiviral and Anti-HIV Agents
Pyrimidine derivatives also possess good antiviral properties . For example, 5-iododeoxyuridine and IDU have been extensively utilized for viral infections . 1-(3-Azido-2,3-dideoxypentofuranosyl)-5-methyl-2,4(1H,3H)-pyrimidinedione is a potent inhibitor of the in vivo replication and cytopathic effects of HIV and has been approved for use against AIDS and severe AIDS-Related Complex (ARC) .

Mechanism of Action

The mechanism of action of 4,5-Dimethyl-2-pyrimidinol involves its interaction with specific molecular targets. The hydroxyl group at position 2 can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound may also act as an inhibitor or modulator of enzymatic activities, affecting various biochemical pathways.

Comparison with Similar Compounds

    4,6-Dimethyl-2-pyrimidinol: Similar structure but with methyl groups at positions 4 and 6.

    2,4-Dimethyl-5-pyrimidinol: Methyl groups at positions 2 and 4, and a hydroxyl group at position 5.

    4,5-Dimethyl-2-pyrimidone: Oxidized form of 4,5-Dimethyl-2-pyrimidinol.

Uniqueness: this compound is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of methyl groups at positions 4 and 5 and a hydroxyl group at position 2 provides distinct properties compared to other pyrimidine derivatives.

Biological Activity

4,5-Dimethyl-2-pyrimidinol is a pyrimidine derivative known for its diverse biological activities. This compound has garnered attention in pharmaceutical research due to its potential applications in drug development, particularly as a substrate for dihydrofolate reductase (DHFR), an essential enzyme in folate metabolism. Understanding its biological activity is crucial for exploring its therapeutic potentials, including antimicrobial and anticancer properties.

Chemical Structure and Properties

This compound features a hydroxyl group at position 2 and methyl groups at positions 4 and 5 of the pyrimidine ring. This specific substitution pattern influences its chemical reactivity and biological activity, making it unique among pyrimidine derivatives. The compound's ability to form hydrogen bonds with biological macromolecules is significant for its interaction with various targets in biochemical pathways .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The hydroxyl group can engage in hydrogen bonding, which may modulate the activity of enzymes or alter the structure of proteins. Notably, it has been identified as a potential substrate for DHFR, which plays a critical role in nucleic acid synthesis and is a target for anticancer therapies .

Antimicrobial Activity

Research indicates that this compound exhibits antibacterial properties. It serves as a building block for synthesizing novel pyrimidine derivatives with enhanced antimicrobial effects. The compound's structural features allow it to interact effectively with microbial targets, potentially leading to the development of new antibiotics .

Anti-inflammatory Effects

The compound has shown promise in anti-inflammatory applications. In vitro studies have demonstrated that derivatives of pyrimidines can inhibit cyclooxygenase (COX) enzymes, specifically COX-2, which is involved in inflammatory processes. For instance, similar pyrimidine derivatives have reported IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Anticancer Potential

This compound's role as an inhibitor of DHFR suggests potential applications in cancer therapy. Inhibiting DHFR can disrupt folate metabolism and nucleic acid synthesis in rapidly dividing cancer cells, thereby exerting an anticancer effect .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. SAR studies indicate that substituents on the pyrimidine ring can enhance or diminish biological activity. For instance, electron-donating groups at specific positions have been correlated with increased anti-inflammatory activity .

Compound NameStructure FeaturesUnique Properties
4-Methyl-2-pyrimidinolMethyl group at position 4Less steric hindrance compared to 4,5-dimethyl variant
6-Methyl-2-pyrimidinolMethyl group at position 6Different biological activity profile
4,6-Dimethylpyrimidin-2-oneKetone instead of hydroxyl at position 2More reactive due to carbonyl functionality
2-AminopyrimidineAmino group at position 2Enhanced solubility and different reactivity patterns

Case Studies

  • Inhibition Studies : A study highlighted the effectiveness of various pyrimidine derivatives in inhibiting COX-1 and COX-2 enzymes. The findings suggested that modifications to the pyrimidine structure could lead to compounds with superior anti-inflammatory properties compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
  • Anticancer Applications : Research focused on the synthesis of novel pyrimidine derivatives demonstrated their potential as DHFR inhibitors. These compounds exhibited significant cytotoxicity against cancer cell lines, indicating their promise as anticancer agents .
  • Antimicrobial Testing : A series of experiments tested the antimicrobial efficacy of synthesized pyrimidine derivatives against various bacterial strains. Results showed that certain modifications led to enhanced antibacterial activity compared to baseline compounds .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 4,5-Dimethyl-2-pyrimidinol, and how do they influence experimental design?

Answer: The compound (CAS 34939-17-8) has a molecular formula of C₆H₈N₂O and a molecular weight of 124.14 g/mol. Key properties include a density of 1.17 g/cm³ and a boiling point of 323.1°C at atmospheric pressure . These properties guide solvent selection (e.g., polar aprotic solvents for reactions requiring high temperatures) and storage conditions (ambient temperature, moisture-free environments). When designing solubility tests, note that structural analogs like 4,6-Dihydroxy-2-methylpyrimidine show solubility in sodium hydroxide, suggesting alkaline conditions may enhance dissolution .

Q. What synthetic routes are commonly employed for this compound, and what are their critical steps?

Answer: While direct synthesis protocols for this compound are not explicitly detailed in the evidence, analogous pyrimidine derivatives (e.g., pyrimido[4,5-d]pyrimidines) are synthesized via refluxing precursors in dimethylformamide (DMF) and glacial acetic acid, followed by precipitation and recrystallization . Critical steps include:

  • Precursor selection : Ensure substituents align with target regiochemistry.
  • Reaction monitoring : Use TLC or HPLC to track intermediate formation.
  • Purification : Recrystallization from acetic acid-water mixtures improves yield and purity .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate low yields in pyrimidine derivative synthesis?

Answer: Low yields often arise from competing side reactions or incomplete cyclization. Strategies include:

  • Temperature control : Refluxing in DMF/acetic acid (110–120°C) enhances cyclization efficiency .
  • Catalyst screening : Transition metals (e.g., Pd/C) or acidic/basic additives may stabilize intermediates.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution in pyrimidine ring formation .
    Validate optimization via comparative yield analysis and spectroscopic characterization (e.g., ¹H NMR to confirm regioselectivity).

Q. What analytical techniques are most effective for resolving contradictions in reported purity or structural data?

Answer: Discrepancies in purity or structure (e.g., tautomeric forms) require multi-modal validation:

  • Chromatography : HPLC with UV detection (λ = 254 nm) identifies impurities; compare retention times with standards .
  • Spectroscopy : ¹³C NMR distinguishes keto-enol tautomers, while FT-IR confirms functional groups (e.g., hydroxyl stretches at 3200–3500 cm⁻¹) .
  • X-ray crystallography : Resolves ambiguities in solid-state structures .
    Cross-reference data with PubChem or Beilstein entries (e.g., PubChem ID 222672 for related compounds) .

Q. How can computational methods enhance the study of this compound’s reactivity or biological activity?

Answer:

  • Docking studies : Model interactions with biological targets (e.g., kinases) using software like AutoDock Vina; prioritize scaffolds with hydrogen-bonding motifs (e.g., pyrimidine N-atoms) .
  • DFT calculations : Predict reaction pathways (e.g., nucleophilic attack at C2/C4 positions) and tautomeric stability .
  • MD simulations : Assess solvation effects or stability in physiological buffers.
    Validate predictions with experimental assays (e.g., enzyme inhibition kinetics).

Q. What strategies address contradictions in solubility or stability data across literature sources?

Answer:

  • Reproducibility protocols : Standardize solvent systems (e.g., 0.1 M NaOH for solubility tests) and storage conditions (room temperature vs. desiccated) .
  • Meta-analysis : Aggregate data from peer-reviewed journals (avoiding non-academic sources like BenchChem) and apply statistical tests (e.g., ANOVA) to identify outliers .
  • Inter-lab collaboration : Share samples for cross-validation using identical analytical methods .

Q. Methodological Tables

Table 1. Key Physicochemical Data for this compound

PropertyValueReference
Molecular FormulaC₆H₈N₂O
Molecular Weight124.14 g/mol
Boiling Point323.1°C (at 760 mmHg)
Density1.17 g/cm³

Table 2. Recommended Analytical Techniques for Purity Assessment

TechniqueApplicationExample Parameters
HPLC-UVImpurity profilingC18 column, λ = 254 nm
¹H NMRStructural confirmation400 MHz, DMSO-d₆ solvent
X-ray CrystallographySolid-state structureCu Kα radiation, 100 K

Properties

IUPAC Name

5,6-dimethyl-1H-pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-4-3-7-6(9)8-5(4)2/h3H,1-2H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIJYGMPPWWXWLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=O)N=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70342222
Record name 4,5-DIMETHYL-2-PYRIMIDINOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70342222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34939-17-8
Record name 4,5-DIMETHYL-2-PYRIMIDINOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70342222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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